molecular formula C13H13FN2O4 B5051408 Methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate

Methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate

Cat. No.: B5051408
M. Wt: 280.25 g/mol
InChI Key: JCWOWMQNZUIOCI-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate is an organic compound that features a pyrrolidinone ring substituted with a fluorophenyl group and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.

    Aminoacetate Addition: The final step involves the reaction of the intermediate with methyl aminoacetate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl groups in the pyrrolidinone ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the aminoacetate moiety can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-fluorophenyl)acetate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c1-20-12(18)7-15-10-6-11(17)16(13(10)19)9-4-2-8(14)3-5-9/h2-5,10,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWOWMQNZUIOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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